molecular formula C11H15NOS B11810107 6-(tert-Butylthio)-5-methylnicotinaldehyde

6-(tert-Butylthio)-5-methylnicotinaldehyde

Cat. No.: B11810107
M. Wt: 209.31 g/mol
InChI Key: LZWWHWRQTWNXFI-UHFFFAOYSA-N
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Description

6-(tert-Butylthio)-5-methylnicotinaldehyde is an organic compound that features a nicotinaldehyde core substituted with a tert-butylthio group at the 6-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butylthio)-5-methylnicotinaldehyde typically involves the introduction of the tert-butylthio group and the methyl group onto the nicotinaldehyde core. One common method involves the use of tert-butylthiol and a suitable nicotinaldehyde precursor under specific reaction conditions. The reaction may proceed through nucleophilic substitution or addition mechanisms, depending on the starting materials and conditions used.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled reaction temperatures, and specific solvents can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butylthio)-5-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(tert-Butylthio)-5-methylnicotinic acid.

    Reduction: Formation of 6-(tert-Butylthio)-5-methylnicotinalcohol.

    Substitution: Formation of various substituted nicotinaldehyde derivatives.

Scientific Research Applications

6-(tert-Butylthio)-5-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(tert-Butylthio)-5-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The tert-butylthio group may also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    6-(tert-Butylthio)-nicotinaldehyde: Lacks the methyl group at the 5-position.

    5-Methylnicotinaldehyde: Lacks the tert-butylthio group at the 6-position.

    Nicotinaldehyde: Lacks both the tert-butylthio and methyl groups.

Uniqueness

6-(tert-Butylthio)-5-methylnicotinaldehyde is unique due to the presence of both the tert-butylthio and methyl groups, which can influence its chemical reactivity and potential applications. The combination of these substituents may enhance the compound’s stability and provide unique interactions with biological targets.

Biological Activity

6-(tert-Butylthio)-5-methylnicotinaldehyde is an organosulfur compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H15NOS
  • Molar Mass : Approximately 225.32 g/mol
  • Appearance : Typically a yellow crystalline solid.
  • Solubility : Soluble in organic solvents, with limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to modulate enzyme activity, which can lead to several biological effects:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory properties.
  • Receptor Binding : The compound may bind to specific receptors that regulate cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

The compound has shown promise in cancer research, particularly in its ability to induce apoptosis in cancer cells. Studies have reported that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HT-29 (colon cancer)

In vitro results indicate that treatment with this compound led to a significant reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line.

Case Studies

  • Study on Antimicrobial Effects :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various organosulfur compounds, including this compound. The results highlighted its superior activity against resistant strains of Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant bacteria.
  • Cancer Cell Apoptosis Study :
    In a research article featured in Cancer Letters, the effects of this compound on MCF-7 cells were investigated. The study found that the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

6-tert-butylsulfanyl-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C11H15NOS/c1-8-5-9(7-13)6-12-10(8)14-11(2,3)4/h5-7H,1-4H3

InChI Key

LZWWHWRQTWNXFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1SC(C)(C)C)C=O

Origin of Product

United States

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